Stearoyl coenzyme A lithium salt

Catalog No.
S1774892
CAS No.
193402-48-1
M.F
C39H66Li4N7O17P3S
M. Wt
1057.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearoyl coenzyme A lithium salt

CAS Number

193402-48-1

Product Name

Stearoyl coenzyme A lithium salt

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C39H66Li4N7O17P3S

Molecular Weight

1057.73

InChI

InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1

InChI Key

MPFKQSRFWSQHAV-VXVXVQOXSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Role in Fatty Acid Metabolism:

Stearoyl coenzyme A lithium salt (SCoA-Li) is a crucial intermediate in fatty acid metabolism, particularly in the synthesis and breakdown of long-chain fatty acids. It represents an "activated" form of stearic acid, a common saturated fatty acid found in various animal and plant fats []. Coenzyme A (CoA) functions as a carrier molecule, facilitating the transfer of fatty acids into the mitochondria, cellular powerhouses where they undergo beta-oxidation for energy production []. The lithium salt modification enhances the molecule's solubility and stability, making it suitable for research applications [].

Studying Enzyme Specificity and Kinetics:

SCoA-Li serves as a valuable tool for researchers investigating the enzymes involved in fatty acid metabolism. One crucial application is studying the specificity and kinetics of stearoyl-CoA desaturase(s). These enzymes play a vital role in converting saturated fatty acids like stearic acid into monounsaturated fatty acids []. By utilizing SCoA-Li as a substrate in enzymatic assays, researchers can gain insights into the efficiency and selectivity of these enzymes, aiding in the understanding of how organisms regulate fatty acid composition [].

Investigating PPAR Signaling Pathway:

SCoA-Li also finds application in studying the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptors that regulate various cellular processes, including lipid metabolism and inflammation []. SCoA-Li can interact with PPARs, potentially influencing their activity and providing valuable information on how fatty acid metabolites might impact cellular signaling pathways [].

Stearoyl coenzyme A lithium salt is a derivative of stearoyl coenzyme A, a saturated fatty acid metabolite that plays a critical role in lipid metabolism and the synthesis of polyunsaturated fatty acids. The compound is characterized by its molecular formula C39H66Li4N7O17P3SC_{39}H_{66}Li_4N_7O_{17}P_3S and a molecular weight of approximately 1,034.00 g/mol. This compound is primarily utilized in research settings as a biochemical reagent to study lipid metabolism and related biochemical processes, particularly in the context of fatty acid desaturation and the peroxisome proliferator-activated receptor signaling pathway .

Stearoyl-CoA functions as an intermediate in fatty acid metabolism. It delivers the stearoyl group for various downstream processes, including:

  • Fatty acid elongation: Stearoyl-CoA serves as a building block for synthesizing longer fatty acids required for membrane formation and energy storage.
  • Polyunsaturated fatty acid (PUFA) synthesis: Stearoyl-CoA is a crucial substrate for enzymes involved in PUFA synthesis, essential for cell signaling and regulation.
  • Peroxisome proliferator-activated receptor (PPAR) signaling: Stearoyl-CoA can activate PPARs, a family of transcription factors regulating gene expression involved in lipid metabolism and inflammation.
  • Mild irritant: May cause irritation upon contact with skin or eyes due to the presence of the thiol group in CoA.
  • Biohazardous: Due to its biological nature, proper handling and disposal are recommended to minimize potential risks.
, particularly as a substrate for the enzyme stearoyl-coenzyme A desaturase. This enzyme catalyzes the conversion of stearoyl coenzyme A to oleoyl coenzyme A, which is a crucial step in the biosynthesis of monounsaturated fatty acids. The reaction can be summarized as follows:

Stearoyl CoA+NADPHStearoyl CoA DesaturaseOleoyl CoA+NADP+\text{Stearoyl CoA}+\text{NADPH}\xrightarrow{\text{Stearoyl CoA Desaturase}}\text{Oleoyl CoA}+\text{NADP}^+

This desaturation process is vital for maintaining membrane fluidity and regulating lipid composition within cells .

The biological activity of stearoyl coenzyme A lithium salt is primarily linked to its role in lipid metabolism. It influences several metabolic pathways, including:

  • Fatty Acid Synthesis: It serves as a precursor for the synthesis of various fatty acids.
  • Regulation of Lipid Profiles: It plays a significant role in modulating the levels of saturated and unsaturated fatty acids within biological membranes.
  • Impact on Metabolic Disorders: Research indicates that alterations in stearoyl coenzyme A levels may be associated with metabolic diseases, including obesity and diabetes .

Stearoyl coenzyme A lithium salt can be synthesized through several methods, typically involving the acylation of coenzyme A with stearic acid followed by lithium salt formation. Common synthesis steps include:

  • Acylation Reaction: Coenzyme A is reacted with stearic acid under controlled conditions to form stearoyl coenzyme A.
  • Lithium Salt Formation: The resulting stearoyl coenzyme A is then treated with lithium hydroxide or lithium carbonate to produce the lithium salt form.

These methods are often optimized for yield and purity, ensuring that the final product meets the required standards for laboratory use .

Stearoyl coenzyme A lithium salt has diverse applications in biochemical research, including:

  • Biochemical Assays: It is frequently used as a substrate in assays for stearoyl-coenzyme A desaturase activity.
  • Metabolic Studies: Researchers utilize it to investigate lipid metabolism and related disorders.
  • Pharmaceutical Research: Its role in fatty acid metabolism makes it a candidate for studies aimed at developing treatments for metabolic syndromes .

Interaction studies involving stearoyl coenzyme A lithium salt focus on its interactions with various enzymes and receptors involved in lipid metabolism. Notably, it has been shown to interact with:

  • Stearoyl-CoA Desaturase: This enzyme's activity can be modulated by varying concentrations of stearoyl coenzyme A lithium salt.
  • Peroxisome Proliferator-Activated Receptors: The compound may influence signaling pathways mediated by these receptors, which are crucial for lipid homeostasis and energy metabolism .

Several compounds share structural or functional similarities with stearoyl coenzyme A lithium salt. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
Oleoyl Coenzyme A10416-59-6Unsaturated fatty acid metabolite; involved in similar pathways.
Palmitoyl Coenzyme A20283-19-0Shorter chain fatty acid; participates in lipid metabolism but less effective in desaturation reactions compared to stearoyl.
Myristoyl Coenzyme A19874-44-9Even shorter chain; primarily involved in membrane structure rather than desaturation processes.

Stearoyl coenzyme A lithium salt stands out due to its specific involvement in desaturation reactions and its role as a substrate for key metabolic enzymes, making it essential for understanding lipid metabolism dynamics .

Dates

Modify: 2023-08-15

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